molecular formula C9H7BrCl2 B3315263 2-Bromo-3-(2,4-dichlorophenyl)-1-propene CAS No. 951892-58-3

2-Bromo-3-(2,4-dichlorophenyl)-1-propene

Cat. No.: B3315263
CAS No.: 951892-58-3
M. Wt: 265.96 g/mol
InChI Key: UHCUFBSICMCCSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves processes like the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can help optimize the molecular structures of the compounds. The Molecular Electrostatic Potential (MEP) can also be computed to understand the distribution of electrons and the reactive sites on the surface of the molecule .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common chemical reaction involved in the synthesis of similar compounds . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined through various methods. For instance, the boiling point, melting point, and density can be measured .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and advice about safety precautions. For example, similar compounds may cause severe skin burns and eye damage .

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2,4-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCUFBSICMCCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=C(C=C1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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